molecular formula C21H17BrN2O2S B14428048 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- CAS No. 84968-50-3

4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)-

Cat. No.: B14428048
CAS No.: 84968-50-3
M. Wt: 441.3 g/mol
InChI Key: FLTCQYJGBVJBLV-ZHACJKMWSA-N
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Description

4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with an α-halo acid under basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the thiazolidinone core.

    Formation of the Isoxazolyl Moiety: This can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the isoxazolyl moiety.

    Reduction: Reduction reactions can occur at the bromophenyl group or the isoxazolyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Isoxazolyl Compounds: Molecules featuring the isoxazolyl moiety with varying functional groups.

    Bromophenyl Derivatives: Compounds containing the bromophenyl group with different core structures.

Uniqueness

The uniqueness of 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

84968-50-3

Molecular Formula

C21H17BrN2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

2-(3-bromophenyl)-3-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17BrN2O2S/c1-14-20(18(26-23-14)11-10-15-6-3-2-4-7-15)24-19(25)13-27-21(24)16-8-5-9-17(22)12-16/h2-12,21H,13H2,1H3/b11-10+

InChI Key

FLTCQYJGBVJBLV-ZHACJKMWSA-N

Isomeric SMILES

CC1=NOC(=C1N2C(SCC2=O)C3=CC(=CC=C3)Br)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=NOC(=C1N2C(SCC2=O)C3=CC(=CC=C3)Br)C=CC4=CC=CC=C4

Origin of Product

United States

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